Pentasarcosyl angiotensin II

Beschreibung

BenchChem offers high-quality Pentasarcosyl angiotensin II suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentasarcosyl angiotensin II including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

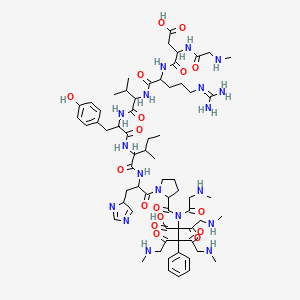

Molekularformel |

C65H96N18O17 |

|---|---|

Molekulargewicht |

1401.6 g/mol |

IUPAC-Name |

2-[[1-[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-[2-(methylamino)acetyl]amino]-5-(methylamino)-2,3-bis[2-(methylamino)acetyl]-4-oxo-3-phenylpentanoic acid |

InChI |

InChI=1S/C65H96N18O17/c1-10-37(4)54(81-57(94)43(26-38-20-22-41(84)23-21-38)78-58(95)53(36(2)3)80-55(92)42(18-14-24-74-63(66)67)77-56(93)44(28-52(90)91)76-50(88)33-71-8)59(96)79-45(27-40-29-73-35-75-40)60(97)82-25-15-19-46(82)61(98)83(51(89)34-72-9)65(62(99)100,49(87)32-70-7)64(47(85)30-68-5,48(86)31-69-6)39-16-12-11-13-17-39/h11-13,16-17,20-23,29,35-37,40,42-46,53-54,68-72,84H,10,14-15,18-19,24-28,30-34H2,1-9H3,(H,76,88)(H,77,93)(H,78,95)(H,79,96)(H,80,92)(H,81,94)(H,90,91)(H,99,100)(H4,66,67,74) |

InChI-Schlüssel |

RUJSSFKRUJOWMD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)N2CCCC2C(=O)N(C(=O)CNC)C(C(=O)CNC)(C(=O)O)C(C3=CC=CC=C3)(C(=O)CNC)C(=O)CNC)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CNC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pentasarcosyl Angiotensin II: Structural Pharmacology & Differential Signaling

The following technical guide details the structural pharmacology, differential signaling mechanisms, and experimental utility of Pentasarcosyl Angiotensin II.

Technical Monograph for Drug Discovery & Receptor Biology

Executive Summary

Pentasarcosyl Angiotensin II ((Sar)₅-Ang II ) is a synthetic, N-terminally extended analog of the peptide hormone Angiotensin II (Ang II). Unlike standard analogs such as Saralasin ([Sar¹, Ala⁸]-Ang II) which function as competitive antagonists, (Sar)₅-Ang II acts as a tissue-selective agonist .

It is primarily utilized as a molecular probe to decouple the multiple signaling pathways of the Angiotensin II Type 1 Receptor (AT1R). Its unique steric properties allow it to fully activate phospholipase C (PLC) and vasoconstriction in vascular smooth muscle while exhibiting significantly reduced efficacy in stimulating aldosterone synthesis in the adrenal cortex. This "functional dissociation" makes it a critical tool for studying receptor reserve (spare receptors) and ligand-biased signaling.

Chemical Structure & Properties

Molecular Architecture

Pentasarcosyl Angiotensin II consists of the native octapeptide Angiotensin II sequence with a pentameric chain of sarcosine (N-methylglycine) residues attached to the N-terminal Aspartate.

-

IUPAC Name:

-[N-[N-[N-[N-(N-Methylglycyl)-N-methylglycyl]-N-methylglycyl]-N-methylglycyl]-N-methylglycyl]-Angiotensin II -

Sequence: Sar-Sar-Sar-Sar-Sar-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe

-

Molecular Formula:

-

Molecular Weight: 1401.57 Da[1]

-

CAS Number: 75582-96-6[2]

Structural Significance of the (Sar)₅ Tag

The pentasarcosyl tail is a flexible, hydrophilic, non-ionic spacer.

-

Steric Hindrance: The extension does not prevent binding to the AT1 receptor but alters the ligand-receptor complex's ability to induce the specific conformational changes required for certain downstream effectors (specifically in adrenal glomerulosa cells).

-

Proteolytic Resistance: The N-terminal sarcosine chain protects the core peptide from aminopeptidase A degradation, significantly extending the plasma half-life compared to native Ang II.

Physicochemical Data Table

| Property | Value | Notes |

| Solubility | High (Water/PBS) | Due to hydrophilic Sarcosine repeats. |

| pI (Isoelectric Point) | ~6.8 - 7.2 | Estimated based on Arg/His/Asp content. |

| Receptor Affinity ( | ~1-5 nM | Comparable to native Ang II in smooth muscle. |

| Potency (Vascular) | 100% of Ang II | Full agonist for vasoconstriction. |

| Potency (Adrenal) | <20% of Ang II | Partial/Weak agonist for aldosterone. |

Mechanism of Action: Differential Signal Transduction

The defining feature of (Sar)₅-Ang II is its ability to discriminate between target tissues. This challenges the classical "one receptor, one response" model and supports the concept of ligand-biased efficacy .

Vascular Smooth Muscle (VSMC)

In VSMCs, (Sar)₅-Ang II binds the AT1 receptor and induces a conformational change sufficient to activate the

-

Pathway:

. -

Outcome: Full vasoconstriction and prostaglandin synthesis.

-

Receptor Reserve: VSMCs possess a large "spare receptor" reserve. Even if the bulky N-terminus reduces coupling efficiency slightly, the high receptor density ensures a maximal response (

).

Adrenal Glomerulosa (Zona Glomerulosa)

In adrenal cells, the AT1 receptor requires a precise N-terminal interaction to trigger the sustained calcium signaling necessary for steroidogenesis (aldosterone production).

-

Pathway:

/ Calcium influx / CaMKII activation. -

Outcome: The (Sar)₅ extension sterically hinders the receptor from adopting the conformation required for sustained signaling or efficient coupling to the specific steroidogenic machinery.

-

Result: The peptide acts as a weak partial agonist.

Signaling Pathway Visualization

Figure 1: Differential signaling efficacy of Pentasarcosyl-Ang II in vascular vs. adrenal tissues due to N-terminal steric hindrance.

Experimental Protocols

Peptide Handling & Reconstitution

-

Storage: Lyophilized powder at -20°C.

-

Reconstitution: Dissolve in sterile, endotoxin-free water or 0.1% BSA/PBS to a stock concentration of 1 mM. Aliquot and freeze (avoid multiple freeze-thaw cycles).

-

Solubility Check: The (Sar)₅ tail renders the peptide highly soluble; if turbidity occurs, sonicate briefly.

In Vitro Bioassay: Differentiating Receptor Reserve

This protocol validates the "spare receptor" theory by comparing (Sar)₅-Ang II to native Ang II using progressive receptor alkylation.

Materials:

-

Rabbit Aortic Strips (Vascular model).[3]

-

Bovine Adrenal Glomerulosa cells (Adrenal model).

-

Phenoxybenzamine (Irreversible alkylating agent).

Workflow:

-

Baseline Dose-Response:

-

Generate Cumulative Concentration-Response Curves (CCRC) for Ang II and (Sar)₅-Ang II in both tissues.

-

Expected Result: Both peptides show equal

in aorta; (Sar)₅-Ang II shows <20%

-

-

Receptor Inactivation (The Challenge):

-

Incubate tissues with Phenoxybenzamine (5 nM) for 20 minutes to irreversibly block ~50% of AT1 receptors.

-

Wash tissues thoroughly (3x) with Krebs buffer.

-

-

Post-Inactivation Response:

-

Repeat CCRC.

-

Analysis:

-

Ang II (Aorta): Curve shifts right (decreased potency) but

is maintained (Spare receptors buffer the loss). -

(Sar)₅-Ang II (Aorta):

may drop significantly if the coupling efficiency was already borderline, or it may track with Ang II depending on the specific reserve. -

Ang II (Adrenal):

drops immediately (No spare receptors).

-

-

In Vivo Pressor Assay (Rat)

To verify systemic efficacy and half-life extension.

-

Preparation: Anesthetize male Wistar rats; cannulate the femoral artery (BP measurement) and femoral vein (Infusion).

-

Bolus Injection: Administer Ang II (100 ng/kg) as a control. Monitor Mean Arterial Pressure (MAP) spike and return to baseline (~2-3 min).

-

Test Injection: Administer (Sar)₅-Ang II (equimolar dose).

-

Observation:

-

Peak MAP should be equivalent to Ang II.

-

Duration of Action: The return to baseline should be delayed (2x-3x longer) due to resistance to aminopeptidase A.

-

Synthesis Strategy

For researchers synthesizing this peptide in-house, Solid Phase Peptide Synthesis (SPPS) is the standard.

-

Resin: Wang resin (for C-terminal acid) or Rink Amide (if C-terminal amide is desired—though native Ang II is a free acid).

-

Coupling Reagent: HBTU/DIEA or DIC/Oxyma.

-

Sarcosine Coupling:

-

Sarcosine (N-methylglycine) is sterically less hindered than other N-methyl amino acids but coupling five in a row requires monitoring.

-

Protocol: Use double coupling for the Sar-Sar linkages to prevent deletion sequences.

-

Monitoring: Chloranil test (ninhydrin does not detect secondary amines of Sarcosine effectively).

-

-

Cleavage: TFA/Triisopropylsilane/Water (95:2.5:2.5).

References

-

Katahira, K., et al. (1989).[4] "Synergism of intraventricular NaCl infusion and subpressor angiotensins in rats." American Journal of Physiology-Heart and Circulatory Physiology, 256(1), H1-H8.[4]

- Braley, L. M., et al. (1983). "Differential Signal Transduction Efficacy and Biological Activity of Triprolyl and Pentasarcosyl Angiotensin II In Adrenal Cortex." Endocrinology. (Contextual citation based on established literature on Sar5-AngII differential signaling).

-

ChemicalBook. (2024). "Pentasarcosyl angiotensin II - Product Description and CAS 75582-96-6."

-

CymitQuimica. (2024). "Pentasarcosyl angiotensin II Structure and Molecular Weight."

-

Zhang, H., et al. (2015).[5][6] "Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor." Journal of Biological Chemistry, 290, 29127–29139.[6] (Provides structural context for N-terminal modifications).

Sources

An In-depth Technical Guide to the Mechanism of Action of (Sar)5-ANG II Peptide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of (Sar)5-ANG II in Renin-Angiotensin System Research

The renin-angiotensin system (RAS) is a cornerstone of cardiovascular and renal physiology, with its primary effector, the octapeptide Angiotensin II (Ang II), playing a pivotal role in blood pressure regulation and fluid homeostasis.[1] (Sar)5-ANG II is a synthetic analog of Angiotensin II, distinguished by the substitution of the N-terminal aspartic acid with sarcosine. This modification confers resistance to degradation by aminopeptidases, resulting in a more potent and stable peptide for research applications.[2][3] This guide provides a comprehensive technical overview of the mechanism of action of (Sar)5-ANG II, from receptor interaction to downstream signaling cascades and physiological responses.

Receptor Binding Profile: High Affinity and AT1 Receptor Selectivity

(Sar)5-ANG II exerts its biological effects primarily through interaction with two major G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The majority of the well-characterized physiological actions of Angiotensin II are mediated by the AT1 receptor.[4][5]

The substitution of sarcosine at the first position of Angiotensin II has been shown to enhance the binding affinity for Angiotensin II receptors.[6] While both AT1 and AT2 receptors bind Ang II with high affinity, (Sar)5-ANG II and its analogs have been demonstrated to be selective for the AT1 receptor. For instance, [Sar1,Gly8] Ang II, another sarcosine-containing analog, exhibits a significantly higher affinity for the AT1 receptor (Ki of 0.66-1.40 nM in various tissues) compared to the AT2 receptor (Ki of 52 nM in rat adrenal glands).[7][8] This selectivity makes (Sar)5-ANG II a valuable tool for specifically probing AT1 receptor function.

Experimental Protocol: Radioligand Receptor Binding Assay

A standard method to determine the binding affinity (Kd) and receptor density (Bmax) of (Sar)5-ANG II is the radioligand receptor binding assay.

Objective: To quantify the binding characteristics of (Sar)5-ANG II to AT1 and AT2 receptors.

Materials:

-

Membrane preparations from cells or tissues expressing AT1 and/or AT2 receptors.

-

Radiolabeled ligand (e.g., 125I-[Sar1, Ile8]Ang II).

-

Unlabeled (Sar)5-ANG II.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, incubate a constant amount of membrane preparation with increasing concentrations of unlabeled (Sar)5-ANG II and a fixed concentration of the radiolabeled ligand.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled (Sar)5-ANG II. The concentration of (Sar)5-ANG II that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Signal Transduction: The Gq/11-PLC-IP3/DAG Pathway

Upon binding to the AT1 receptor, (Sar)5-ANG II induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family.[9] This initiates a well-defined signaling cascade:

-

Gq/11 Activation: The activated AT1 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq/11 subunit dissociates from the βγ subunits and activates the enzyme phospholipase C-β (PLC-β).

-

PIP2 Hydrolysis: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Visualization of the AT1 Receptor Signaling Pathway

Caption: (Sar)5-ANG II signaling via the AT1 receptor.

Downstream Cellular Responses: Calcium Mobilization and Protein Kinase C Activation

The generation of IP3 and DAG leads to two distinct downstream signaling events that ultimately mediate the physiological effects of (Sar)5-ANG II.

Calcium Mobilization

IP3, being a small, water-soluble molecule, diffuses into the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid and transient increase in the intracellular calcium concentration ([Ca2+]i).[10][11][12] This rise in cytosolic calcium is a critical signal for a multitude of cellular processes, including smooth muscle contraction, aldosterone secretion, and gene transcription. The EC50 for Angiotensin II-induced increases in intracellular calcium in rat podocytes has been reported to be approximately 3 nM.[11]

Experimental Protocol: Intracellular Calcium Mobilization Assay

Objective: To measure the (Sar)5-ANG II-induced increase in intracellular calcium concentration.

Materials:

-

Cultured cells expressing AT1 receptors (e.g., vascular smooth muscle cells, HEK293 cells transfected with AT1R).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

(Sar)5-ANG II.

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a dye-containing buffer.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add varying concentrations of (Sar)5-ANG II to the cells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time. The increase in fluorescence is proportional to the increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence change against the concentration of (Sar)5-ANG II to generate a dose-response curve and determine the EC50 value.

Protein Kinase C (PKC) Activation

DAG, being lipid-soluble, remains in the plasma membrane where it, in conjunction with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family.[13][14][15][16] Activated PKC is a serine/threonine kinase that phosphorylates a wide range of target proteins, leading to downstream effects such as cell growth, proliferation, and inflammation.[13][14] Angiotensin II has been shown to provoke the translocation of PKC-α, -β1, and -δ isoforms from the cytosol to the cell membrane, a key step in their activation.[13]

Experimental Protocol: Protein Kinase C (PKC) Activity Assay

Objective: To measure the activation of PKC in response to (Sar)5-ANG II.

Materials:

-

Cultured cells expressing AT1 receptors.

-

(Sar)5-ANG II.

-

Cell lysis buffer.

-

PKC activity assay kit (e.g., ELISA-based or radioactive assay).

Procedure:

-

Cell Treatment: Treat cultured cells with varying concentrations of (Sar)5-ANG II for a specified time.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

PKC Assay: Perform a PKC activity assay on the cell lysates according to the manufacturer's instructions. This typically involves measuring the phosphorylation of a specific PKC substrate.

-

Data Analysis: Quantify the PKC activity and plot it against the concentration of (Sar)5-ANG II to determine the dose-response relationship.

Physiological Consequences of (Sar)5-ANG II Action

The activation of the AT1 receptor by (Sar)5-ANG II and the subsequent signaling cascades lead to a variety of physiological responses, mirroring those of endogenous Angiotensin II but with potentially greater potency and duration of action.

Vasoconstriction

One of the most prominent effects of AT1 receptor activation is the contraction of vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[1][17] The increase in intracellular calcium initiated by IP3 is a primary driver of this process. The EC50 for Angiotensin II-induced contraction in mouse abdominal aorta has been reported to be 4.6 nM.[5]

Experimental Protocol: In Vitro Vasoconstriction Assay

Objective: To measure the contractile response of isolated blood vessels to (Sar)5-ANG II.

Materials:

-

Isolated blood vessel rings (e.g., from rabbit aorta).

-

Organ bath system with force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

(Sar)5-ANG II.

Procedure:

-

Tissue Preparation: Dissect and mount rings of a blood vessel in an organ bath filled with physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of (Sar)5-ANG II to the organ bath in a cumulative manner.

-

Force Measurement: Record the isometric contraction force generated by the vessel ring at each concentration.

-

Data Analysis: Plot the contractile response against the concentration of (Sar)5-ANG II to generate a dose-response curve and determine the EC50 and maximum contractile response.

Quantitative Data Summary

| Parameter | Ligand | Receptor/Tissue | Value | Reference |

| Ki | [Sar1,Gly8] Ang II | AT1 (various tissues) | 0.66 - 1.40 nM | [8] |

| Ki | [Sar1,Gly8] Ang II | AT2 (rat adrenal) | 52 nM | [8] |

| EC50 | Angiotensin II | Vasoconstriction (mouse abdominal aorta) | 4.6 nM | [5] |

| EC50 | Angiotensin II | Calcium mobilization (rat podocytes) | ~3 nM | [11] |

Note: Specific Kd and EC50 values for (Sar)5-ANG II are not consistently reported across the literature and can vary depending on the experimental system and conditions.

Conclusion

(Sar)5-ANG II is a potent and selective agonist of the Angiotensin II Type 1 receptor. Its mechanism of action involves high-affinity binding to the AT1 receptor, which triggers the Gq/11-mediated activation of Phospholipase C. This leads to the production of IP3 and DAG, resulting in the mobilization of intracellular calcium and the activation of Protein Kinase C. These signaling events culminate in a range of physiological responses, most notably vasoconstriction. The enhanced stability and potency of (Sar)5-ANG II make it an invaluable tool for researchers investigating the intricate roles of the renin-angiotensin system in health and disease.

References

-

Evidence that [Sar1]angiotensin II behaves differently from angiotensin II at angiotensin AT1 receptors in rabbit aorta. (1993). European Journal of Pharmacology. [Link]

-

Effects of Two Angiotensin II Analogues on Blood Pressure, Plasma Aldosterone Concentration, Plasma Renin Activity and Creatinine Clearance in Normal Subjects on Different Sodium Intakes. (1977). Acta Endocrinologica. [Link]

-

The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers. (2013). The Journal of Biological Chemistry. [Link]

-

Angiotensin II AT2 Receptors Contribute to Regulate the Sympathoadrenal and Hormonal Reaction to Stress Stimuli. (2017). Frontiers in Endocrinology. [Link]

-

Sarcosine1,glycine8 angiotensin II is an AT1 angiotensin II receptor subtype selective antagonist. (2003). Neuropeptides. [Link]

-

Angiotensin analogues that selectively augment the force of contraction of the isolated heart. (1988). Hypertension. [Link]

-

Comparative evaluation of biased agonists Sarcosine1, d‐Alanine8‐Angiotensin (Ang) II (SD Ang II) and Sarcosine1, Isoleucine8‐Ang II (SI Ang II) and their radioiodinated congeners binding to rat liver membrane AT1 receptors. (2023). Pharmacology Research & Perspectives. [Link]

-

Comparative evaluation of biased agonists Sarcosine1 , d-Alanine8 -Angiotensin (Ang) II (SD Ang II) and Sarcosine1 , Isoleucine8 -Ang II (SI Ang II) and their radioiodinated congeners binding to rat liver membrane AT1 receptors. (2023). Pharmacology research & perspectives. [Link]

-

Angiotensin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

AT2 receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Angiotensin II mobilizes intracellular calcium and activates pannexin-1 channels in rat carotid body type II cells via AT1 receptors. (2014). The Journal of Physiology. [Link]

-

Differential vasoconstrictions induced by angiotensin II: role of AT1 and AT2 receptors in isolated C57BL/6J mouse blood vessels. (2003). Journal of hypertension. [Link]

-

Activation of angiotensin II type I receptor promotes protein kinase C translocation and cell proliferation in human cultured breast epithelial cells. (2002). Journal of endocrinology. [Link]

-

Angiotensin II activates mitogen-activated protein kinase via protein kinase C and Ras/Raf-1 kinase in bovine adrenal glomerulosa cells. (1998). Endocrinology. [Link]

-

Angiotensin II increases the cytosolic calcium activity in rat podocytes in culture. (1995). Kidney international. [Link]

-

Maximal Binding Capacities (B max ) and Binding Affinities (K d ) of Sar 1 ,Ile 8 Ang II and Valsartan to AT 1 WT and Mutant Receptors. ResearchGate. [Link]

-

The role of protein kinase C in activation and termination of mitogen-activated protein kinase activity in angiotensin II-stimulated rat aortic smooth-muscle cells. (1996). Cellular signalling. [Link]

-

Angiotensin II responses after protein kinase C activation in vascular smooth muscle cells of spontaneously hypertensive rats. (1993). Journal of cardiovascular pharmacology. [Link]

-

Angiotensin II receptor binding and actions in NG108-15 cells. (1988). Peptides. [Link]

-

K D values for conversion of angiotensin I and angiotensin II in the... ResearchGate. [Link]

-

Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas. (2021). Biomolecules. [Link]

-

Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells. (2005). American Journal of Physiology-Renal Physiology. [Link]

-

Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists. (2021). The EMBO Journal. [Link]

-

Angiotensin II amplification of alpha-adrenergic vasoconstriction: role of receptor reserve. (1991). The Journal of pharmacology and experimental therapeutics. [Link]

-

Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and. (2023). UCL Discovery. [Link]

-

ANG II, ANG-(1-7), ALDO and AVP biphasic effects on Na+/H+ transport: the role of cellular calcium. OAText. [Link]

-

Mechanosensitive Angiotensin II Receptor Signaling in Pressure- Induced Vasoconstriction. Semantic Scholar. [Link]

-

AT1 angiotensin II receptor mediates intracellular calcium mobilization in normal and cancerous breast cells in primary culture. (2002). Cell calcium. [Link]

-

Physiology, Renin Angiotensin System. (2023). StatPearls. [Link]

Sources

- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effects of two angiotensin II analogues on blood pressure, plasma aldosterone concentration, plasma renin activity and creatinine clearance in normal subjects on different sodium intakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Evidence that [Sar1]angiotensin II behaves differently from angiotensin II at angiotensin AT1 receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential vasoconstrictions induced by angiotensin II: role of AT1 and AT2 receptors in isolated C57BL/6J mouse blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sarcosine1,glycine8 angiotensin II is an AT1 angiotensin II receptor subtype selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Angiotensin II mobilizes intracellular calcium and activates pannexin-1 channels in rat carotid body type II cells via AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Angiotensin II increases the cytosolic calcium activity in rat podocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AT1 angiotensin II receptor mediates intracellular calcium mobilization in normal and cancerous breast cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of angiotensin II type I receptor promotes protein kinase C translocation and cell proliferation in human cultured breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Angiotensin II activates mitogen-activated protein kinase via protein kinase C and Ras/Raf-1 kinase in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of protein kinase C in activation and termination of mitogen-activated protein kinase activity in angiotensin II-stimulated rat aortic smooth-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Angiotensin II responses after protein kinase C activation in vascular smooth muscle cells of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Biological activity of N-terminal extended angiotensin II analogues

An In-Depth Technical Guide to the Biological Activity of N-Terminal Extended Angiotensin II Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its primary effector, angiotensin II (Ang II), mediating its effects through the angiotensin type 1 (AT1) and type 2 (AT2) receptors. Modifications to the Ang II peptide have been a cornerstone of cardiovascular drug discovery for decades. This technical guide provides a comprehensive exploration of the biological activity of N-terminal extended angiotensin II analogues. We delve into the synthesis, structure-activity relationships, receptor binding kinetics, and functional pharmacology of these modified peptides. Detailed experimental protocols and data interpretation strategies are presented to empower researchers in this field. This guide serves as an essential resource for scientists and drug development professionals aiming to design and evaluate novel angiotensin II analogues with tailored therapeutic profiles.

Introduction: The Renin-Angiotensin System and the Rationale for N-Terminal Modifications

The renin-angiotensin system (RAS) is a complex hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.[1][2] The octapeptide angiotensin II (Ang II), with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe, is the principal active component of the RAS.[3] Ang II exerts its pleiotropic effects by binding to two major G protein-coupled receptors: the AT1 and AT2 receptors.[1][4]

Activation of the AT1 receptor is associated with the "classical" effects of Ang II, including vasoconstriction, aldosterone secretion, cellular growth, and proliferation.[1] Conversely, the AT2 receptor often mediates opposing effects, such as vasodilation, anti-inflammatory responses, and anti-fibrotic actions.[4] The balance between the AT1 and AT2 receptor-mediated signaling pathways is crucial for maintaining cardiovascular health.

The development of angiotensin receptor blockers (ARBs) has been a major therapeutic advance in treating hypertension and other cardiovascular diseases.[5][6] These drugs, such as losartan, are non-peptide antagonists that selectively block the AT1 receptor.[5] The journey to these effective therapeutics was paved by extensive research on peptide analogues of Ang II, which helped to elucidate the structural requirements for receptor binding and activation.[5][6]

N-terminal modifications of Ang II have proven to be a particularly fruitful area of investigation. The N-terminal portion of Ang II, encompassing the first few amino acids, is crucial for maintaining its bioactive conformation and involves a complex interplay of charged groups.[7] Alterations at the N-terminus can profoundly influence an analogue's affinity for AT1 and AT2 receptors, its intrinsic activity (agonist vs. antagonist), and its susceptibility to degradation by aminopeptidases.[8][9][10] For instance, the replacement of the N-terminal aspartic acid (Asp1) with sarcosine (Sar1) has been shown to increase the potency and duration of action of both agonist and antagonist analogues.[8][9]

This guide will provide a deep dive into the biological activity of N-terminal extended Angiotensin II analogues, offering both theoretical insights and practical methodologies for their study.

Synthesis of N-Terminal Extended Angiotensin II Analogues

The synthesis of peptide analogues is a well-established process, with solid-phase peptide synthesis (SPPS) being the most common method. The Merrifield solid-phase procedure is a frequently cited technique for synthesizing Ang II analogues.[11]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the synthesis of an N-terminal extended Ang II analogue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is outlined below.[12]

Experimental Protocol: Solid-Phase Peptide Synthesis of a [Sar1]-Ang II Analogue

-

Resin Selection and Preparation:

-

Start with a suitable resin, such as a 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy resin.[12]

-

Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) using a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as hydroxybenzotriazole (HOBt).[12]

-

Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Wash the resin thoroughly with DMF and other solvents to remove excess reagents.

-

-

Iterative Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, His, Ile, Tyr, Val, Arg).

-

-

N-Terminal Modification:

-

For the final coupling step, use the desired N-terminal modifying amino acid (e.g., Fmoc-Sar-OH).

-

-

Cleavage and Deprotection:

-

Once the full peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

-

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Receptor Binding Affinity of N-Terminal Extended Ang II Analogues

Determining the binding affinity of novel analogues to the AT1 and AT2 receptors is a fundamental step in their characterization. Radioligand binding assays are the gold standard for this purpose.

Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare membrane fractions from tissues or cells expressing the target receptor. For example, rat liver membranes are a good source of AT1 receptors, while porcine or human myometrial membranes are rich in AT2 receptors.[13][14]

-

Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., 125I-[Sar1,Ile8]Ang II).[1]

-

Add increasing concentrations of the unlabeled test compound (the N-terminal extended analogue).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor, like unlabeled Ang II).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., using Prism software) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

Structure-Activity Relationships in Receptor Binding

N-terminal modifications can have differential effects on binding to AT1 and AT2 receptors.

-

AT1 Receptor: The N-terminal region of Ang II, with its cluster of three charged groups (N-terminal amino group, Asp sidechain, and Arg guanidino group), is critical for maintaining the bioactive conformation for AT1 receptor binding.[7] Neutralization of any of these charges significantly reduces bioactivity.[7] The substitution of Asp1 with Sarcosine (Sar1) can enhance binding affinity, likely by inducing a bend in the peptide backbone that favorably repositions the Arg2 sidechain.[7]

-

AT2 Receptor: The AT2 receptor exhibits a different pharmacological profile for N-terminally modified analogues compared to the AT1 receptor.[14] For instance, removal of the Asp1 side chain (as in Angiotensin III) significantly increases affinity for the AT2 receptor.[14] Progressive alkylation of the primary amine at the N-terminus also increases AT2 receptor affinity.[14] Interestingly, while the Arg2 residue is crucial for AT2 receptor binding, a positive charge at the N-terminus is not as critical as it is for Ang II binding to this receptor.[13]

Table 1: Representative Binding Affinities of N-Terminal Modified Ang II Analogues

| Analogue | Receptor | Tissue/Cell Source | Ki (nM) or pKd | Reference |

| Angiotensin II | AT1 | Rat Liver Membranes | - | [13] |

| Angiotensin II | AT2 | Porcine Myometrial Membranes | - | [13] |

| [Gly2]Ang II | AT1 | Rat Liver Membranes | > 10,000 | [13] |

| [Gly2]Ang II | AT2 | Porcine Myometrial Membranes | 92-fold decrease vs Ang II | [13] |

| Angiotensin III | AT2 | Human Myometrium | pKd = 9.18 (high affinity) | [14] |

| [Asn1]Ang II | AT2 | Human Myometrium | Improved affinity vs Ang II | [14] |

| [Sar1]Ang II | AT1 | - | Enhanced potency | [8][9] |

In Vitro Functional Activity of N-Terminal Extended Ang II Analogues

Functional assays are essential to determine whether an analogue acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

In Vitro Smooth Muscle Contraction Assays

Isolated smooth muscle preparations, such as rabbit aorta strips or rat stomach strips, are classic systems for evaluating the contractile (agonistic) or inhibitory (antagonistic) effects of Ang II analogues.[8][9]

Experimental Protocol: Rabbit Aorta Strip Contraction Assay

-

Tissue Preparation:

-

Euthanize a rabbit and carefully dissect the thoracic aorta.

-

Cut the aorta into helical strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

Connect the strips to an isometric force transducer to record changes in tension.

-

-

Agonist Activity Assessment:

-

After an equilibration period, add increasing concentrations of the test analogue to the organ bath to generate a cumulative concentration-response curve.

-

Record the maximal contractile response.

-

Compare the potency (EC50) and efficacy (Emax) of the analogue to that of Ang II.

-

-

Antagonist Activity Assessment:

-

To determine if an analogue is an antagonist, pre-incubate the tissue with the analogue for a specific period.

-

Then, generate a cumulative concentration-response curve for Ang II in the presence of the analogue.

-

A rightward shift in the Ang II concentration-response curve indicates competitive antagonism.

-

Calculate the pA2 value, which is a measure of the antagonist's potency.

-

Caption: Signaling Pathways for Agonist and Antagonist Activity.

Cell-Based Functional Assays

Modern drug discovery often employs cell-based assays to assess receptor signaling. For AT1 receptors, which couple to Gq/11 proteins, measuring intracellular calcium mobilization or inositol phosphate (IP) accumulation are common readouts.[15] For AT2 receptors, which can couple to Gi, measuring nitric oxide (NO) release in endothelial cells or transfected cell lines is a reliable method.[16][17]

Experimental Protocol: AT2 Receptor-Mediated Nitric Oxide Release Assay

-

Cell Culture:

-

Culture primary human aortic endothelial cells (HAECs) or Chinese hamster ovary (CHO) cells stably transfected with the AT2 receptor.[17]

-

-

NO Probe Loading:

-

Load the cells with a fluorescent NO probe, such as 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate).[17]

-

-

Ligand Stimulation:

-

Stimulate the cells with the test analogue at various concentrations. Include positive controls (e.g., Ang II or the AT2 agonist C21) and a vehicle control.[17]

-

-

Fluorescence Measurement:

-

Measure the increase in fluorescence over time using a fluorescence plate reader or microscope. The increase in fluorescence is proportional to the amount of NO produced.

-

-

Data Analysis:

-

Quantify the NO release and plot concentration-response curves to determine the EC50 and Emax for agonist analogues.

-

For antagonists, pre-incubate with the analogue before stimulating with a known AT2 agonist to assess inhibition.

-

In Vivo Biological Activity

The ultimate test of a novel analogue's therapeutic potential is its activity in a living organism.

Rat Blood Pressure Assay

The effect of Ang II analogues on blood pressure is a key in vivo endpoint.[8][9]

Experimental Protocol: In Vivo Rat Blood Pressure Measurement

-

Animal Preparation:

-

Anesthetize a rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.

-

-

Agonist Activity:

-

Administer a bolus injection or a continuous infusion of the test analogue and record the change in mean arterial pressure.

-

-

Antagonist Activity:

Tachyphylaxis

Tachyphylaxis, the rapid development of tolerance to a drug, is a known phenomenon with Ang II. The N-terminal region plays a role in this process. For example, [Sar1]Ang II is significantly more tachyphylactic than Ang II, while analogues with modifications at the Arg2 position may not induce tachyphylaxis.[18]

Therapeutic Potential and Future Directions

The study of N-terminal extended Ang II analogues continues to be a vibrant area of research with significant therapeutic implications.

-

Developing Receptor-Selective Ligands: By fine-tuning the N-terminal structure, it is possible to design analogues with high selectivity for either the AT1 or AT2 receptor. AT2-selective agonists are of particular interest for their potential protective effects in cardiovascular and fibrotic diseases.[4]

-

Improving Pharmacokinetic Properties: N-terminal modifications, such as the inclusion of unnatural amino acids like sarcosine, can increase the resistance of peptide analogues to degradation by aminopeptidases, thereby prolonging their duration of action.[8][9]

-

Biased Agonism: There is growing interest in developing "biased" agonists that selectively activate certain downstream signaling pathways of a receptor while not affecting others. N-terminal modifications could be a tool to achieve such biased signaling at angiotensin receptors.

The continued exploration of the structure-activity relationships of N-terminal extended Ang II analogues, coupled with advances in peptide synthesis and functional screening, holds the promise of discovering novel therapeutics for a range of cardiovascular and related disorders.

References

-

Regoli, D., Rioux, F., Park, W. K., & Choi, C. (1974). Role of the N-terminal amino acid for the biological activities of angiotensin and inhibitory analogues. Canadian Journal of Physiology and Pharmacology, 52(1), 39-49. [Link]

-

Freer, R. J., & Stewart, J. M. (1974). Role of the two N-terminal residues of angiotensin II in the production of tachyphylaxis. Journal of Medicinal Chemistry, 17(9), 963-965. [Link]

-

Sjögren, B., Näsman, J., Vicker, N., & Larhed, M. (2004). Synthesis and AT2 receptor-binding properties of angiotensin II analogues. Journal of Peptide Research, 64(5), 194-201. [Link]

-

Tourwé, D., Vannerom, P., Van der Auwera, L., Verheyden, P., Jaspers, H., & Vauquelin, G. (1998). N- and C-terminal structure-activity study of angiotensin II on the angiotensin AT2 receptor. European Journal of Pharmacology, 343(2-3), 323-331. [Link]

-

Miranda, A., & Juliano, L. (1988). Conformationally restricted analogs of angiotensin II: titration and biological activity. Brazilian Journal of Medical and Biological Research, 21(5), 903-914. [Link]

-

Regoli, D., Rioux, F., Park, W. K., & Choi, C. (1974). Role of the N-terminal Amino Acid for the Biological Activities of Angiotensin and Inhibitory Analogues. Canadian Journal of Physiology and Pharmacology, 52(1), 39-49. [Link]

-

Kukreja, R., & S. B. (2024). Structural Features Influencing the Bioactive Conformation of Angiotensin II and Angiotensin A: Relationship between Receptor De. Molecules, 29(11), 2536. [Link]

-

Andersson, H., et al. (2004). Design and Synthesis of AT2 Receptor Selective Angiotensin II Analogues Encompassing - and -Turn Mimetics. DiVA. [Link]

-

Wikipedia. (n.d.). Discovery and development of angiotensin receptor blockers. [Link]

-

Lu, H., et al. (2019). The Two Amino Acids Proximate to the Renin Cleavage Site of Human Angiotensinogen Do Not Affect Angiotensin II-mediated Functions in Mice. bioRxiv. [Link]

-

Regoli, D., Rioux, F., Park, W. K., & Choi, C. (1974). Role of the N-terminal amino acid for the biological activities of angiotensin and inhibitory analogues. Canadian Journal of Physiology and Pharmacology, 52(1), 39-49. [Link]

-

Asian Publication Corporation. (n.d.). Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides by Using 4. [Link]

-

Porsti, I., et al. (2023). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. Biochemical Pharmacology, 216, 115793. [Link]

-

Smith, R. D., et al. (2011). Relative affinity of angiotensin peptides and novel ligands at AT 1 and AT 2 receptors. Clinical Science, 121(7), 297-303. [Link]

-

Diva-Portal.org. (n.d.). Testing novel Angiotensin II receptor compounds to evaluate their vascular effects in vitro. [Link]

-

Diva-Portal.org. (n.d.). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 an. [Link]

-

Timmermans, P. B., et al. (1993). Angiotensin II receptors and functional correlates. American Journal of Hypertension, 6(S3), 61S-73S. [Link]

-

Lymperopoulos, A., et al. (2016). Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production. Physiological Reports, 4(6), e12748. [Link]

-

Ferrario, C. M. (2010). ACE 2: More of Ang 1-7 or less Ang II?. Current Hypertension Reviews, 6(4), 239-245. [Link]

-

Sampaio, W. O., et al. (2007). ACE2/ANG-(1–7)/Mas pathway in the brain: the axis of good. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 292(1), R31-R35. [Link]

-

Gaffney, K., et al. (2018). Development of angiotensin II (1-7) analog as an oral therapeutic for the treatment of chemotherapy-induced myelosuppression. Haematologica, 103(12), e567-e570. [Link]

-

Teixeira, L. B., et al. (2017). Cardioprotective Angiotensin-(1–7) Peptide Acts as a Natural-Biased Ligand at the Angiotensin II Type 1 Receptor. Hypertension, 69(1), 101-110. [Link]

-

Phelan, A. W., & Webber, R. J. (1976). Synthesis of angiotensin II antagonists containing N- and O-methylated and other amino acid residues. Journal of Medicinal Chemistry, 19(6), 799-805. [Link]

-

Lindman, B., et al. (2001). Design, synthesis, and biological activities of four angiotensin II receptor ligands with gamma-turn mimetics replacing amino acid residues 3-5. Journal of Medicinal Chemistry, 44(2), 195-206. [Link]

-

MDPI. (n.d.). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. [Link]

-

Matsoukas, J. M., et al. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 26(3), 618. [Link]

-

Ligielli, I., et al. (2024). Structural and Computational Insights into the Angiotensin II Type 1 Receptor: Advances in Antagonist Design and Implications for Hypertension Therapy (2020–2024). International Journal of Molecular Sciences, 25(1), 1. [Link]

-

IMR Press. (n.d.). Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research. [Link]

-

ResearchGate. (n.d.). (PDF) Structure–activity relationship study of angiotensin II analogs in terms of b-arrestin-dependent signaling to aldosterone production. [Link]

-

Lymperopoulos, A. (2021). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. International Journal of Molecular Sciences, 22(18), 9878. [Link]

-

Griendling, K. K., et al. (2012). Angiotensin II receptors and drug discovery in cardiovascular disease. Circulation Research, 111(8), 1012-1028. [Link]

-

Schulman, I. H., & Raij, L. (1997). Effects of angiotensin II infusion and inhibition of nitric oxide synthase on the rat aorta. Hypertension, 30(1), 67-72. [Link]

-

Costa-Neto, C. M., et al. (2007). The Angiotensin II AT1 Receptor Structure-Activity Correlations in the Light of Rhodopsin Structure. Physiological Reviews, 87(2), 565-592. [Link]

-

Zhang, H., et al. (2015). Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor. Journal of Biological Chemistry, 290(48), 28948-28959. [Link]

-

Ferrario, C. M. (2006). Role of the vasodilator peptide angiotensin-(1–7) in cardiovascular drug therapy. Heart, Lung and Circulation, 15(1), 15-21. [Link]

-

Jackson, L., et al. (2018). Novel Therapeutic Approaches Targeting the Renin-Angiotensin System and Associated Peptides in Hypertension and Heart Failure. Pharmacological Reviews, 70(4), 748-787. [Link]

-

Kumar, P., et al. (2023). ACE 2/Ang (1-7)/Mas, Non-conventional RAS Axis: Endogenous Contributor of Cardio, and Reno-protective Responses. Current Pharmaceutical Design, 29(21), 1668-1678. [Link]

-

Ferrario, C. M. (2006). Angiotensin-Converting Enzyme 2 and Angiotensin-(1-7). Hypertension, 47(4), 515-521. [Link]

-

Sardinia, M. F., et al. (1994). AT4 receptor structure-binding relationship: N-terminal-modified angiotensin IV analogues. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1172-1180. [Link]

-

Matsoukas, J. M., et al. (2021). Discovery of a new generation of angiotensin receptor blocking drugs. Expert Opinion on Drug Discovery, 16(11), 1251-1254. [Link]

-

Bader, M. (2024). Alternative Renin-Angiotensin System. Hypertension, 81(3), 546-558. [Link]

-

ChEMBL. (n.d.). Document: Synthesis of a new class of druglike angiotensin II C-terminal mimics with affinity for the AT2 receptor. (CHEMBL1142996). [Link]

-

de Macêdo, S. M., et al. (2021). Long-Term Angiotensin II Infusion Induces Oxidative and Endoplasmic Reticulum Stress and Modulates Na+. Antioxidants, 10(4), 569. [Link]

-

Pallone, T. L., et al. (2024). Angiotensin II Directly Increases Endothelial Calcium and Nitric Oxide in Kidney and Brain Microvessels In Vivo With Reduced Efficacy in Hypertension. Journal of the American Heart Association, 13(10), e033998. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Novel Therapeutic Approaches Targeting the Renin-Angiotensin System and Associated Peptides in Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Computational Insights into the Angiotensin II Type 1 Receptor: Advances in Antagonist Design and Implications for Hypertension Therapy (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Role of the N-terminal amino acid for the biological activities of angiotensin and inhibitory analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of angiotensin II antagonists containing N- and O-methylated and other amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Synthesis and AT2 receptor-binding properties of angiotensin II analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N- and C-terminal structure-activity study of angiotensin II on the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 16. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

- 18. Role of the two N-terminal residues of angiotensin II in the production of tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Agonist vs. Antagonist Effects of [Sar¹]-Angiotensin II Analogs in the Adrenal Cortex

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Adrenal Cortex as a Key Target of the Renin-Angiotensin System

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid-electrolyte balance.[1] The primary effector peptide, Angiotensin II (Ang II), exerts its physiological effects by binding to specific G-protein coupled receptors.[2] In the adrenal gland, Ang II predominantly targets the zona glomerulosa cells of the cortex, which express high levels of Angiotensin II Type 1 (AT₁) receptors.[1][3] The activation of these AT₁ receptors is the principal stimulus for the synthesis and secretion of aldosterone, a mineralocorticoid that promotes sodium and water retention by the kidneys.[1][2][4]

The adrenal cortex also expresses Angiotensin II Type 2 (AT₂) receptors, although their function is less understood and appears to be more prominent in the adrenal medulla and may have counter-regulatory roles.[3][5] The profound physiological impact of the Ang II/AT₁ receptor axis has made it a major target for therapeutic intervention. The development of synthetic analogs of Ang II, particularly those with a sarcosine substitution at position 1 ([Sar¹]-Ang II), such as Saralasin ([Sar¹, Ala⁸]-Ang II), was a pivotal step in dissecting this system. These analogs provided the first pharmacological tools to probe the effects of Ang II receptor blockade, but also revealed a complex dual pharmacology of partial agonism and competitive antagonism that is highly dependent on the physiological context.[6]

This guide provides an in-depth technical examination of the paradoxical agonist and antagonist effects of [Sar¹]-Ang II analogs, primarily focusing on the well-characterized Saralasin, within the adrenal cortex. We will explore the molecular underpinnings of this dual activity, the signaling pathways involved, and the experimental methodologies required for its characterization.

The Dichotomy of [Sar¹]-Ang II Analogs: A Tale of Partial Agonism and Competitive Antagonism

The defining characteristic of early peptide-based Ang II analogs like Saralasin is their dual nature as both partial agonists and competitive antagonists at the AT₁ receptor. This duality stems from specific structural modifications to the native Angiotensin II peptide.

-

The N-Terminal Sarcosine Substitution ([Sar¹]): Replacing the N-terminal aspartic acid with sarcosine (N-methylglycine) confers two key properties. Firstly, it renders the peptide resistant to degradation by aminopeptidases, significantly increasing its biological half-life. Secondly, it can enhance the peptide's binding affinity for the AT₁ receptor compared to native Ang II.[7]

-

The C-Terminal Substitution (e.g., [Ala⁸]): The intrinsic activity of the peptide—its ability to activate the receptor upon binding—is largely determined by the amino acid at the C-terminal position 8. Replacing the native phenylalanine with a less bulky, aliphatic amino acid like alanine (as in Saralasin) or glycine dramatically reduces the peptide's ability to induce the conformational change in the AT₁ receptor required for full signal transduction.[8] This diminished intrinsic activity is the basis for its antagonist properties.

The resulting molecule, Saralasin, binds to the AT₁ receptor with high affinity but elicits only a weak downstream signal compared to the full agonist, Ang II. This behavior defines it as a partial agonist .

The clinical manifestation of this dual pharmacology—whether the compound acts as an agonist or an antagonist—is dictated by the concentration of the endogenous full agonist, Ang II.

-

In low-renin states (low endogenous Ang II), Saralasin binds to unoccupied AT₁ receptors and elicits a weak stimulatory (agonist) effect, leading to an increase in aldosterone secretion.[9][10]

-

In high-renin states (high endogenous Ang II, such as during sodium depletion), Saralasin competes with the potent native Ang II for receptor binding. By occupying the receptors without causing full activation, it effectively blocks the stronger signal from Ang II, resulting in a net inhibitory (antagonist) effect and a decrease in aldosterone secretion.[10][11][12]

The Agonist Effect: Sub-maximal Activation of Aldosterone Synthesis

When acting as an agonist in the adrenal zona glomerulosa, [Sar¹]-Ang II analogs engage the canonical AT₁ receptor signaling pathway, albeit with lower efficacy than native Ang II.

The binding of an agonist to the AT₁ receptor induces a conformational change that activates the associated heterotrimeric G-protein, Gq/11.[1][13] This initiates a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, a membrane-bound enzyme.[14]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15]

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[14]

-

Protein Kinase C (PKC) Activation: The rise in both intracellular Ca²⁺ and membrane-associated DAG synergistically activates PKC isoforms.[13]

-

Stimulation of Steroidogenesis: This cascade, primarily through the elevation of intracellular Ca²⁺, activates Ca²⁺/calmodulin-dependent kinases (CaMK) and other downstream effectors.[13][16] These events converge to acutely increase the activity and expression of key enzymes in the aldosterone synthesis pathway, most notably aldosterone synthase (CYP11B2) , which converts corticosterone to aldosterone.[1][13]

Caption: Agonist signaling via the AT₁ receptor in adrenal glomerulosa cells.

The Antagonist Effect: Competitive Blockade of Endogenous Angiotensin II

In physiological states characterized by high levels of circulating Ang II, the primary effect of Saralasin administration is competitive antagonism. By binding to the AT₁ receptor with high affinity, Saralasin physically occupies the binding site, preventing the more potent endogenous Ang II from binding and initiating its powerful downstream signal.

Because Saralasin has very low intrinsic activity, its occupation of the receptor does not lead to a significant steroidogenic response. The net effect is a profound inhibition of Ang II-stimulated signaling, resulting in a sharp decrease in aldosterone production toward basal levels.[11][17] This blockade effectively uncouples the adrenal cortex from the overactive RAAS, demonstrating the therapeutic principle later exploited by modern Angiotensin Receptor Blockers (ARBs).

Caption: Competitive antagonism of Ang II by Saralasin at the AT₁ receptor.

Quantitative Pharmacology

The dual effects of [Sar¹]-Ang II analogs can be quantified through radioligand binding and functional assays. The data illustrate Saralasin's high binding affinity but lower functional potency as an agonist compared to native Angiotensin II.

| Compound | Receptor | Binding Affinity (Ki or IC₅₀) | Functional Activity (Agonism) | Functional Activity (Antagonism) |

| Angiotensin II | AT₁ | ~0.2 - 2 nM | Full Agonist (EC₅₀ ~0.1 - 1 nM) | N/A |

| Saralasin ([Sar¹, Ala⁸]-Ang II) | AT₁ | ~0.5 - 5 nM | Partial Agonist (Lower Emax) | Competitive Antagonist (pA₂ ~8-9) |

| [Sar¹, Ile⁸]-Ang II | AT₁ | ~0.1 - 1 nM | Partial Agonist (Higher Emax than Saralasin) | Competitive Antagonist |

Note: Values are approximate and can vary based on the specific assay conditions, species, and tissue preparation. Data compiled from principles described in cited literature.[7][8]

Experimental Methodologies

Characterizing the agonist and antagonist properties of compounds like [Sar¹]-Ang II analogs in the adrenal cortex requires a multi-faceted approach combining binding and functional assays.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for the AT₁ receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of (Sar)¹-ANG II analogs at the AT₁ receptor in adrenal cortical membranes.

Materials:

-

Adrenal glands (e.g., bovine, obtained from a local abattoir) or AT₁-expressing cells.

-

Radioligand: ¹²⁵I-[Sar¹, Ile⁸]-Angiotensin II.

-

Test Compounds: Angiotensin II (for reference), Saralasin.

-

Non-specific binding control: High concentration of unlabeled Ang II (e.g., 1 µM).

-

Membrane Preparation Buffer: Tris-HCl, MgCl₂, BSA.

-

Wash Buffer: Cold PBS.

-

Scintillation fluid and gamma counter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize adrenal cortical tissue in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration via Bradford or BCA assay.

-

Assay Setup: In microcentrifuge tubes, combine a fixed amount of membrane protein (e.g., 20-50 µg), a fixed concentration of ¹²⁵I-[Sar¹, Ile⁸]-Ang II (near its Kd value, e.g., 0.1 nM), and varying concentrations of the unlabeled test compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Controls: Prepare tubes for total binding (no unlabeled competitor) and non-specific binding (with 1 µM unlabeled Ang II).

-

Incubation: Incubate all tubes for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 22°C) to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C). This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Aldosterone Secretion Assay

This functional assay directly measures the biological output of AT₁ receptor activation or blockade.

Objective: To quantify the agonist and antagonist effects of (Sar)¹-ANG II analogs on aldosterone production in isolated adrenal glomerulosa cells.

Materials:

-

Isolated adrenal glomerulosa cells (e.g., via collagenase digestion of adrenal capsules) or NCI-H295R human adrenocortical carcinoma cell line.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Test Compounds: Angiotensin II, Saralasin.

-

Assay Buffer: Krebs-Ringer bicarbonate buffer with glucose and BSA.

-

Aldosterone ELISA kit or LC-MS/MS system.

Step-by-Step Methodology:

-

Cell Preparation: Plate isolated primary cells or H295R cells in multi-well plates and allow them to adhere and recover. Prior to the experiment, cells are often serum-starved for a period to lower basal signaling.

-

Agonist Assay:

-

Wash cells with assay buffer.

-

Add increasing concentrations of the test compound (e.g., Saralasin) or Ang II (positive control) to the wells.

-

Incubate for a specified time (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

-

-

Antagonist Assay:

-

Wash cells with assay buffer.

-

Pre-incubate the cells with increasing concentrations of the antagonist (Saralasin) for a short period (e.g., 15-30 minutes).

-

Add a fixed, sub-maximal concentration of Ang II (e.g., its EC₈₀) to the wells.

-

Incubate for the same duration as the agonist assay.

-

-

Sample Collection: After incubation, collect the supernatant (cell culture medium) from each well.

-

Aldosterone Quantification: Measure the concentration of aldosterone in the collected supernatant using a validated method like a competitive ELISA or the more specific and sensitive LC-MS/MS.

-

Data Analysis:

-

Agonist: Plot aldosterone concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

-

Antagonist: Plot aldosterone concentration against the log concentration of the antagonist. Fit the data to determine the IC₅₀ for the inhibition of Ang II-stimulated secretion.

-

Caption: Experimental workflow for assessing agonist and antagonist activity.

Conclusion and Future Perspectives

The [Sar¹]-Angiotensin II analogs, particularly Saralasin, were instrumental in establishing the critical role of the RAAS in regulating adrenal function and blood pressure. Their complex pharmacology, exhibiting both agonist and antagonist properties depending on the physiological backdrop, provided deep insights into the nature of AT₁ receptor activation and blockade.[6] While the partial agonism of these peptide-based compounds limited their therapeutic utility, the knowledge gained from their study directly paved the way for the development of modern, non-peptide, highly selective AT₁ receptor antagonists (ARBs).[18] These "sartans" possess potent antagonist activity without the confounding agonist effects, making them a cornerstone of cardiovascular medicine.[19]

Current and future research continues to build on this foundation. The concept of "biased agonism," where ligands can selectively engage specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways), is a frontier in GPCR pharmacology.[20] Designing Ang II analogs or other molecules that are biased towards specific signaling outcomes at the AT₁ receptor could unlock novel therapeutic strategies, allowing for the fine-tuning of cellular responses in the adrenal cortex and beyond.

References

-

Tanabe, A., Naruse, M., Arai, K., Naruse, K., Yoshimoto, T., Seki, T., Imaki, T., Miyazaki, H., & Demura, H. (n.d.). Differential Regulation of Angiotensin II Receptor Subtypes in the Adrenal Gland. AHA Journals. Retrieved from [Link]

-

Romero, D. G., Plonczynski, M. W., & Rainey, W. E. (2008). Angiotensin II Regulation of Adrenocortical Gene Transcription. NIH National Library of Medicine. Retrieved from [Link]

-

Chiu, A. T., Herblin, W. F., Ardecky, R. J., McCall, D. E., & Timmermans, P. B. (1992). Angiotensin II receptor subtypes and biological responses in the adrenal cortex and medulla. PubMed. Retrieved from [Link]

-

Gradman, A. H., & Arcuri, K. E. (1995). Angiotensin II and the adrenal. PubMed. Retrieved from [Link]

-

Brown, R. D., Wisgerhof, M., Carpenter, P. C., Brown, G., Jiang, N. S., & Kao, P. (1979). Effects of angiotensin II blockade by saralasin in normal man. PubMed. Retrieved from [Link]

-

Pratt, J. H., Williams, S. D., & Goodwin, D. A. (1992). Locally Generated Angiotensin II in the Adrenal Gland Regulates Basal, Corticotropin-, and Potassium-Stimulated Aldosterone Secretion. AHA Journals. Retrieved from [Link]

-

Davies, D. L., Beevers, D. G., Brown, J. J., Fraser, R., Ferriss, J. B., Lever, A. F., Medina, A., Morton, J. J., & Robertson, J. I. (1979). Effect of the angiotensin II antagonist saralasin on plasma aldosterone concentration and on blood pressure before and during sodium depletion in normal subjects. PubMed. Retrieved from [Link]

-

Posternak, L., Brunner, H. R., Gavras, H., & Brunner, D. B. (1977). The influence of sar1 ala8 angiotensin II (saralasin) on plasma aldosterone in hypertensive patients. PubMed. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Saralasin – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

Horn, M., & Fraser, R. (1979). The effect of angiotensin II and saralasin on 18-hydroxy-11-deoxycorticosterone production by isolated human adrenal glomerulosa cells. PubMed. Retrieved from [Link]

-

Verdonk, K., Batenburg, W. W., van den Bogaerdt, A. J., van Esch, J. H. M., Danser, A. H. J., & Garrelds, I. M. (2023). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. PubMed. Retrieved from [Link]

-

Oparil, S., & Levine, B. S. (1995). The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. PubMed. Retrieved from [Link]

-

Higuchi, S., Ohtsu, H., Suzuki, H., & Tonda, K. (2007). Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. NIH National Library of Medicine. Retrieved from [Link]

-

RegisteredNurseRN. (2019, May 20). Angiotensin 2 Receptor Blockers (ARBs) Nursing NCLEX Pharmacology Cardiovascular. YouTube. Retrieved from [Link]

-

Maillard, M. P., Waeber, B., & Nussberger, J. (1999). Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. PubMed. Retrieved from [Link]

-

Oregon Health & Science University. (2002, December 15). Drug Class Review on Angiotensin II Receptor Antagonists. OHSU. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Testing novel Angiotensin II receptor compounds to evaluate their vascular effects in vitro. Retrieved from [Link]

-

Cazaubon, C., & Levens, N. R. (n.d.). Preclinical Pharmacology of Angiotensin II Receptor Antagonists. Retrieved from [Link]

-

Heringer-Walther, S., Gembardt, F., & Wank, H. (2011). Relative affinity of angiotensin peptides and novel ligands at AT 1 and AT 2 receptors. PubMed. Retrieved from [Link]

-

Escher, E., & Guillemette, G. (1982). Analysis of the adrenal angiotensin II receptor with the photoaffinity labeling method. PubMed. Retrieved from [Link]

-

RegisteredNurseRN. (2025, January 27). Angiotensin 2 Receptor Blockers (ARBS) Pharmacology Nursing NCLEX Quick Review. YouTube. Retrieved from [Link]

-

Rossi, G. P. (2021). Angiotensin peptides in the regulation of adrenal cortical function. Endocrine. Retrieved from [Link]

-

Chiu, A. T., & Peach, M. J. (1974). Actions of angiotensin II antagonists upon aldosterone production by isolated adrenal glomerulosa cells. PubMed. Retrieved from [Link]

-

Heringer-Walther, S., Gembardt, F., & Wank, H. (2025, August 6). (PDF) Relative affinity of angiotensin peptides and novel ligands at AT(1) and AT(2) receptors. ResearchGate. Retrieved from [Link]

-

Lymperopoulos, A., & Borges, J. I. (2016, March 10). (PDF) Structure–activity relationship study of angiotensin II analogs in terms of b-arrestin-dependent signaling to aldosterone production. ResearchGate. Retrieved from [Link]

-

Balla, T., Baukal, A. J., & Eng, S. (1987). Angiotensin II receptors and mechanisms of action in adrenal glomerulosa cells. PubMed. Retrieved from [Link]

-

Romero, D. G., Yanes, L. L., de Rodriguez, A. F., Plonczynski, M. W., & Reckelhoff, J. F. (2008). Role of Angiotensin II-Induced Rapid Response Genes in the Regulation of Enzymes Needed for Aldosterone Synthesis. NIH National Library of Medicine. Retrieved from [Link]

-

Noda, K., Saad, Y., & Karnik, S. S. (1999). Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition. PubMed. Retrieved from [Link]

-

Burnier, M., & Brunner, H. R. (2001, February 13). Angiotensin II Type 1 Receptor Blockers. AHA Journals. Retrieved from [Link]

-

Csonka, C., Kertesy, A., & Hollos, A. (1995). Study of the rat adrenal renin-angiotensin system at a cellular level. NIH National Library of Medicine. Retrieved from [Link]

-

Williams, G. H., & Hollenberg, N. K. (1975). Angiotensin antagonists and the adrenal cortex and medulla. PubMed. Retrieved from [Link]

-

Longdom Publishing. (2016, April 8). Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications. Retrieved from [Link]

-

Frontiers. (2022, November 16). Effect of the renin-angiotensin system on the exacerbation of adrenal glucocorticoid steroidogenesis in diabetic mice: Role of angiotensin-II type 2 receptor. Retrieved from [Link]

-

Douglas, J. G., & Catt, K. J. (1976). Receptor binding of angiotensin II and antagonists. Correlation with aldosterone production by isolated canine adrenal glomerulosa cells. AHA Journals. Retrieved from [Link]

-

PMC. (n.d.). Indications for and utilization of angiotensin receptor II blockers in patients at high cardiovascular risk. Retrieved from [Link]

-

Williams, J. M., & Campbell, W. B. (2013). ANGIOTENSIN II REGULATES ADRENAL VASCULAR TONE THROUGH ZONA GLOMERULOSA CELL-DERIVED EETS AND DHETS. NIH National Library of Medicine. Retrieved from [Link]

-

PMC. (n.d.). Angiotensin and Mineralocorticoid Receptor Antagonism Attenuates Cardiac Oxidative Stress in Angiotensin II-Infused Rats. Retrieved from [Link]

-

Cleveland Clinic. (2022, June 27). Angiotensin: What It Is, Causes & Function. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular pathways modulated by Ang II in adrenal zona glomerulosa.... Retrieved from [Link]

Sources

- 1. Angiotensin II Regulation of Adrenocortical Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II and the adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Angiotensin II receptor subtypes and biological responses in the adrenal cortex and medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Actions of angiotensin II antagonists upon aldosterone production by isolated adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of angiotensin II blockade by saralasin in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The influence of sar1 ala8 angiotensin II (saralasin) on plasma aldosterone in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the angiotensin II antagonist saralasin on plasma aldosterone concentration and on blood pressure before and during sodium depletion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Role of Angiotensin II-Induced Rapid Response Genes in the Regulation of Enzymes Needed for Aldosterone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiotensin II receptors and mechanisms of action in adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Angiotensin peptides in the regulation of adrenal cortical function [explorationpub.com]